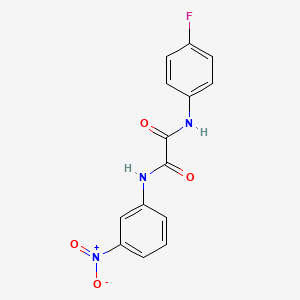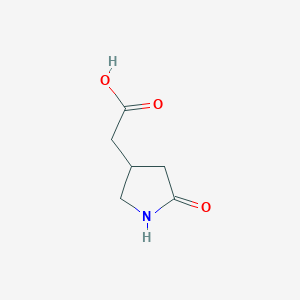
5-Oxopyrrolidine-3-acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxopyrrolidine-3-acetic Acid is a chemical compound characterized by a pyrrolidine ring with a ketone group at the 5-position and an acetic acid moiety at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrrolidine-3-acetic Acid typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This method provides a convenient route to obtain substituted 2-(2-oxopyrrolidin-1-yl)acetamides . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base, with the reaction mixture being maintained at specific temperatures for varying periods .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to ensure high yield and purity.
化学反应分析
Types of Reactions: 5-Oxopyrrolidine-3-acetic Acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidative conditions.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 2-(5-hydroxypyrrolidin-3-yl)acetic acid.
Substitution: Formation of esters such as methyl or ethyl esters of 2-(5-oxopyrrolidin-3-yl)acetic acid.
科学研究应用
5-Oxopyrrolidine-3-acetic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Oxopyrrolidine-3-acetic Acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The ketone group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
相似化合物的比较
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the acetic acid moiety.
Pyrrolidine-2,5-dione: Contains an additional ketone group at the 2-position.
Prolinol: A hydroxyl derivative of pyrrolidine.
Uniqueness: 5-Oxopyrrolidine-3-acetic Acid is unique due to the presence of both a ketone group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
2-(5-oxopyrrolidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYYHBGRGVBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2704912.png)
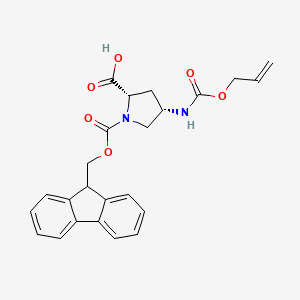
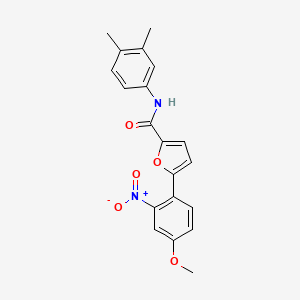
![7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
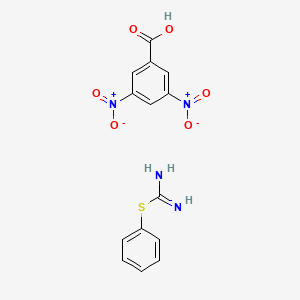
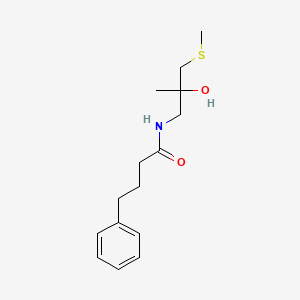
![(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2704923.png)
![3,4-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B2704925.png)
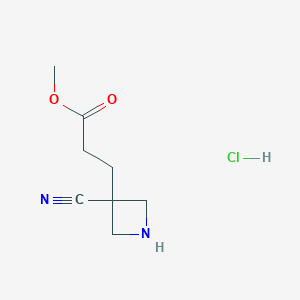
![3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2704928.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2704929.png)
![2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2704930.png)
![3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2704931.png)
